(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide
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Overview
Description
(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction, often using a suitable amine and a dihaloalkane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction can produce various amines or alcohols.
Scientific Research Applications
(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. The pyrrolidine ring can contribute to the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide: shares structural similarities with other indole-containing compounds, such as indole-3-carboxaldehyde and indole-3-acetic acid.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylpyridine, exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the indole moiety, trifluoromethyl group, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(3S,4S)-N-[2-(1H-indol-4-yl)ethyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-23-9-13(14(10-23)17(18,19)20)16(24)22-7-5-11-3-2-4-15-12(11)6-8-21-15/h2-4,6,8,13-14,21H,5,7,9-10H2,1H3,(H,22,24)/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJKEEGKMLSDEE-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(F)(F)F)C(=O)NCCC2=C3C=CNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)NCCC2=C3C=CNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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